molecular formula C26H34O4 B14344699 4-Pentylphenyl 4-(octanoyloxy)benzoate CAS No. 105076-37-7

4-Pentylphenyl 4-(octanoyloxy)benzoate

Cat. No.: B14344699
CAS No.: 105076-37-7
M. Wt: 410.5 g/mol
InChI Key: HKSRQYVAXUMTHM-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-(octyloxy)benzoate (CAS 50649-56-4) is a benzoate ester derivative with a pentylphenyl group attached to the ester oxygen and an octyloxy substituent at the 4-position of the benzoyl moiety. Its molecular formula is C₂₆H₃₄O₄, with an average molecular weight of 412.57 g/mol (approximated from analogous structures) . This compound is primarily used in laboratory research, particularly in the development of liquid crystalline materials, owing to its structural tunability and thermal stability .

Properties

CAS No.

105076-37-7

Molecular Formula

C26H34O4

Molecular Weight

410.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-octanoyloxybenzoate

InChI

InChI=1S/C26H34O4/c1-3-5-7-8-10-12-25(27)29-23-19-15-22(16-20-23)26(28)30-24-17-13-21(14-18-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

HKSRQYVAXUMTHM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 4-(octanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-pentylphenol and 4-(octanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 4-(octanoyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pentylphenyl 4-(octanoyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-(octanoyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can align in specific orientations under the influence of external stimuli such as electric or magnetic fields. This alignment affects the optical properties of the material, making it useful in display technologies. The molecular targets and pathways involved include interactions with other liquid crystalline molecules and the formation of ordered mesophases .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoate Esters

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Mesomorphic Range* Key Hazards (GHS Classification)
4-Pentylphenyl 4-(octyloxy)benzoate C₅H₁₁-C₆H₄-O-CO-C₆H₄-O-C₈H₁₇ C₂₆H₃₄O₄ ~412.57 Not reported H302 (oral toxicity), H315 (skin irritation)
4-(Octyloxy)phenyl 4-(pentyloxy)benzoate C₈H₁₇-O-C₆H₄-O-CO-C₆H₄-O-C₅H₁₁ C₂₆H₃₆O₄ 412.57 Not reported H319 (eye irritation)
4-Hexyloxyphenyl 4-pentylbenzoate C₆H₁₃-O-C₆H₄-O-CO-C₆H₄-C₅H₁₁ C₂₅H₃₄O₄ 398.54 Not reported Limited hazard data
4-n-Octyloxyphenyl 4-pentylbenzoate C₈H₁₇-O-C₆H₄-O-CO-C₆H₄-C₅H₁₁ C₂₆H₃₆O₄ 396.57 Not reported No specific hazards reported
Mixture (1:1:3:3 ratio)† Multiple substituents (e.g., chloro, cyano) N/A N/A 3–112°C Not applicable (mixture)

*Mesomorphic ranges are temperature intervals where liquid crystalline phases exist.
†A multicomponent mixture from demonstrating extended mesomorphic behavior.

Key Comparative Observations

Alkyl Chain Flexibility and Mesomorphism: Longer alkyl chains (e.g., octyloxy vs. However, direct mesomorphic data for 4-pentylphenyl 4-(octyloxy)benzoate are absent in the evidence. Mixtures containing similar esters (e.g., chloro- or cyano-substituted variants) exhibit mesomorphic ranges up to 112°C, suggesting that pure 4-pentylphenyl 4-(octyloxy)benzoate may require blending to optimize liquid crystalline behavior .

Hazard Profiles :

  • 4-Pentylphenyl 4-(octyloxy)benzoate shares acute oral toxicity (H302) and skin irritation (H315) risks with structurally related esters like 4-pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate . In contrast, 4-n-octyloxyphenyl 4-pentylbenzoate lacks explicit hazard classifications, possibly due to differences in bioavailability or reactivity .

Synthetic Versatility: Analogues such as methyl 4-(3-oxo-3-(4-(pentyloxy)phenyl)propanoyl)benzoate () highlight the role of ketone or acrylate functionalities in modifying reactivity, which is absent in the target compound. These groups can influence photopolymerization efficiency, as seen in resin-based applications .

Notes on Nomenclature and Data Limitations

  • Potential Nomenclature Ambiguity: The term "octanoyloxy" (O-CO-C₇H₁₅) in the original query may conflict with "octyloxy" (O-C₈H₁₇) in the evidence. This discrepancy underscores the need for precise IUPAC naming in chemical literature.
  • Data Gaps : Direct data on the mesomorphic behavior, crystallinity, and ecotoxicology of 4-pentylphenyl 4-(octyloxy)benzoate are unavailable in the provided evidence. Further experimental studies are recommended to address these gaps.

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